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molecular formula C12H13N3O2 B8431425 4-Ethoxy-2-methylamino-quinazoline-6-carbaldehyde

4-Ethoxy-2-methylamino-quinazoline-6-carbaldehyde

Cat. No. B8431425
M. Wt: 231.25 g/mol
InChI Key: VZORYOQILRTBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501428B2

Procedure details

To a combined solution of acetonitrile (40 mL) and DMSO (40 mL) was added tetrakis(triphenylphosphine)palladium(0) (1.65 g, 1.43 mmol), anhydrous sodium formate (5.82 g, 85.6 mmol) followed by powder (6-bromo-4-ethoxy-quinazolin-2-yl)-methyl-amine (4 g, 14.3 mmol) and the resultant mixture was heated to 85° C., 50 psi under CO atmosphere. After being stirred for 48 hours, the cooled mixture was poured to water and extracted with DCM (3×200 mL). The combined organic phase was washed with brine, dried over Na2SO4, evaporated to give a brown solid which was purified by column to afford 4-ethoxy-2-methylamino-quinazoline-6-carbaldehyde (1 g, 4.3 mmol, 30%) as a pale solid. 1H NMR (DMSO-d6): δ 9.95 (s, 1H), 8.38 (s, 1H), 8.00-7.97 (d, 1H), 7.59-7.56 (m, 1H), 7.46-7.44 (d, 1H), 4.53-4.48 (q, 2H), 2.89-2.87 (d, 3H), 1.44-1.40 (t, 3H).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Name
(6-bromo-4-ethoxy-quinazolin-2-yl)-methyl-amine
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(#N)C.CS(C)=O.[CH:8]([O-:10])=O.[Na+].Br[C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[C:18]([NH:23][CH3:24])[N:17]=[C:16]2[O:25][CH2:26][CH3:27]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:26]([O:25][C:16]1[C:15]2[C:20](=[CH:21][CH:22]=[C:13]([CH:8]=[O:10])[CH:14]=2)[N:19]=[C:18]([NH:23][CH3:24])[N:17]=1)[CH3:27] |f:2.3,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
5.82 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
1.65 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
(6-bromo-4-ethoxy-quinazolin-2-yl)-methyl-amine
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)NC)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×200 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by column

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC1=NC(=NC2=CC=C(C=C12)C=O)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.3 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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